![molecular formula C8H18ClNO B1421876 [1-(Methylamino)cyclohexyl]methanol hydrochloride CAS No. 1258651-58-9](/img/structure/B1421876.png)

[1-(Methylamino)cyclohexyl]methanol hydrochloride

Overview

Description

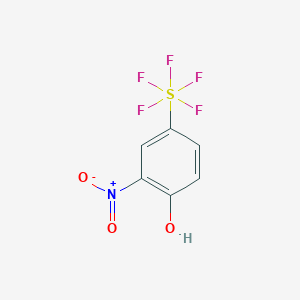

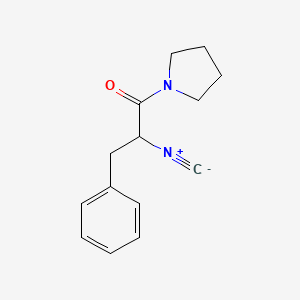

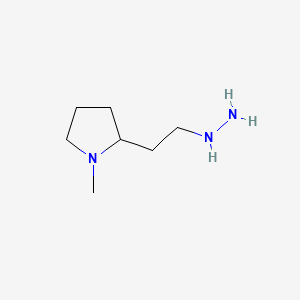

“[1-(Methylamino)cyclohexyl]methanol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO . Its IUPAC name is [1-(methylamino)cyclohexyl]methanol;hydrochloride . The compound has a molecular weight of 179.69 g/mol .

Molecular Structure Analysis

The InChI code for [1-(Methylamino)cyclohexyl]methanol hydrochloride is 1S/C8H17NO.ClH/c1-9-8(7-10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H . The Canonical SMILES representation is CNC1(CCCCC1)CO.Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.69 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 179.1076919 g/mol . The topological polar surface area is 32.3 Ų . The compound has 11 heavy atoms . The complexity of the compound is 97.4 .Scientific Research Applications

N-Methylation Using Methanol

Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines, employing relatively cheap catalysts. This method has been shown to synthesize pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, highlighting its value in advanced N-methylation reactions (Sarki et al., 2021).

Reactivity with Sodium Methylate

Treatment of certain cyclohexylamines with sodium methylate in methanol leads to hydrolysis and formation of corresponding products, indicating the potential for chemical transformations in synthetic applications (Kimpe & Schamp, 2010).

Synthesis of 2,2'-Azobis Compounds

The synthesis of 2,2'-Azobis(N-cyclohexyl-2-methyl propionamidine) dihydrochloride, using cyclohexylamine, illustrates the use of such compounds in the creation of complex chemical structures (Lv Shuo, 2012).

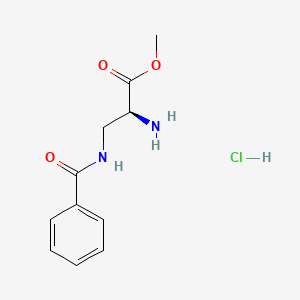

Synthesis of Amino Acid Methyl Esters

Amino acid methyl ester hydrochlorides have been prepared using reactions with methanol, demonstrating the versatility of methanol in synthesizing biologically relevant compounds (Li & Sha, 2008).

Direct N-Monomethylation with Methanol

Direct N-monomethylation of aromatic primary amines using methanol has been achieved, emphasizing methanol's role as an effective and environmentally friendly methylating agent in chemical synthesis (Li et al., 2012).

Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor in various reactions catalyzed by ruthenium and rhodium complexes, indicating its utility in reduction reactions and organic synthesis (Smith & Maitlis, 1985).

Applications in Energy Technology

Methanol is considered one of the most useful chemical compounds for obtaining complex chemical structures and as a clean-burning fuel, illustrating its broader applications in both chemical synthesis and energy technologies (Dalena et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[1-(methylamino)cyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9-8(7-10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCDNNWHSDNKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Methylamino)cyclohexyl]methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)